BenchChemオンラインストアへようこそ!

Quinethazone

Natriuresis Diuretic potency Dose-response

Quinethazone (CAS 73-49-4, brand name Hydromox) is a quinazolinone sulfonamide diuretic classified as a thiazide-like agent. Unlike true benzothiadiazine thiazides (e.g., chlorothiazide, hydrochlorothiazide), quinethazone possesses a quinazolin-4-one core substituted at positions 2, 6, and 7 by ethyl, sulfamoyl, and chloro groups respectively.

Molecular Formula C10H12ClN3O3S
Molecular Weight 289.74 g/mol
CAS No. 73-49-4
Cat. No. B1679951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinethazone
CAS73-49-4
SynonymsQuinethazone;  Chinethazonum;  Quinethazon;  Quinethazonum;  Aquamox;  Hydromox;  quinethazone, (+)-isomer;  quinethazone, (+-)-isomer;  quinethazone, (-)-isomer; 
Molecular FormulaC10H12ClN3O3S
Molecular Weight289.74 g/mol
Structural Identifiers
SMILESCCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)
InChIKeyAGMMTXLNIQSRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
Sol in acetone, alcohol.
1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300
1 G SOL IN 125 ML PROPYLENE GLYCOL
1 G SOL IN 500 ML ALCOHOL
For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page.
2.51e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinethazone (CAS 73-49-4): Thiazide-Like Diuretic Procurement and Differentiation Guide


Quinethazone (CAS 73-49-4, brand name Hydromox) is a quinazolinone sulfonamide diuretic classified as a thiazide-like agent [1]. Unlike true benzothiadiazine thiazides (e.g., chlorothiazide, hydrochlorothiazide), quinethazone possesses a quinazolin-4-one core substituted at positions 2, 6, and 7 by ethyl, sulfamoyl, and chloro groups respectively [2]. It exerts its primary pharmacological action through inhibition of the sodium-chloride cotransporter (SLC12A3) in the distal convoluted tubule, increasing urinary excretion of sodium, chloride, and water [3]. Quinethazone received FDA approval in 1963 (NDA 013927) and is primarily indicated for the treatment of hypertension and edema [4].

Quinethazone (CAS 73-49-4): Why In-Class Thiazide Substitution Is Not Scientifically Justified


Despite sharing a common mechanism of NCC inhibition, quinethazone exhibits quantifiable differences from benzothiadiazine thiazides in natriuretic potency per milligram, sodium-potassium excretion ratio, and hyperuricemic liability that preclude interchangeable substitution [1]. Direct comparative studies demonstrate that quinethazone 200 mg produces natriuretic effects exceeding those of chlorothiazide 1 g in normal subjects, establishing a distinct dose-response profile that would be misrepresented by simple class-based interchange [2]. Furthermore, the quinazolinone scaffold confers different carbonic anhydrase inhibition properties compared to benzothiadiazine derivatives, with potential implications for off-target pharmacological effects [3]. These compound-specific differences carry material implications for experimental reproducibility in research settings and for therapeutic outcomes in clinical contexts where historical quinethazone data inform protocol design.

Quinethazone (CAS 73-49-4): Quantified Differentiation Evidence Versus Comparator Diuretics


Quinethazone 200 mg Versus Chlorothiazide 1 g: Natriuretic Potency Comparison in Normal Human Subjects

In normal human subjects, a single 200 mg oral dose of quinethazone produced natriuretic action that exceeded that achieved with 1 g of chlorothiazide, representing a 5-fold higher potency per milligram for sodium excretion [1]. Potassium excretion was reported as similar between the two agents at these doses [1]. In patients with congestive cardiac failure, prolonged daily administration of quinethazone 200 mg demonstrated clinical efficacy equivalent to chlorothiazide in maintaining edema control [1].

Natriuresis Diuretic potency Dose-response

Quinethazone Versus Chlorothiazide: Elevated Sodium-Potassium Excretion Ratio in Controlled Human and Rodent Studies

In a double-blind controlled bioassay involving 27 human volunteers and parallel rat studies, quinethazone demonstrated a higher mean sodium-potassium excretion ratio compared to chlorothiazide [1]. This finding indicates that for a given degree of sodium excretion, quinethazone is associated with relatively less potassium loss than chlorothiazide, representing a quantifiable advantage in electrolyte-sparing profile [1]. The study employed flame photometry for sodium and potassium measurement and the Volhard technique for chloride determination [1].

Electrolyte excretion Na/K ratio Saluretic index

Quinethazone-Induced Hyperuricemia: Quantified Incidence and Probenecid Reversal Data

In a study of 32 hypertensive patients treated with quinethazone, hyperuricemia was induced or aggravated in 19 patients, representing a 59% incidence rate [1]. Among these 19 affected patients, subsequent concomitant administration of the uricosuric agent probenecid reduced serum uric acid levels in 18 patients (95% response rate), with normalization of uric acid levels achieved in 13 patients (68% of the hyperuricemic cohort) [1]. While this study does not provide direct comparator data for other thiazides, it establishes a quantifiable baseline incidence of quinethazone-associated hyperuricemia.

Hyperuricemia Uric acid Metabolic adverse effects

Quinethazone: Quinazolinone Scaffold Differentiation from Benzothiadiazine Thiazides

Quinethazone belongs to the quinazolinone sulfonamide family, structurally distinct from the benzothiadiazine core of conventional thiazide diuretics such as chlorothiazide and hydrochlorothiazide [1]. The compound is defined as 7-chloro-2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, featuring a quinazolin-4-one ring system with substitutions at positions 2 (ethyl), 6 (sulfamoyl), and 7 (chloro) [2]. This structural distinction is pharmacologically significant: the sulfur-1,1-dioxide ring present in benzothiadiazines is absent in quinethazone, yet saluretic activity is retained, demonstrating that the benzothiadiazine ring is not essential for diuretic efficacy [1].

Chemical structure Quinazolinone Benzothiadiazine SAR

Quinethazone Duration of Action: Approximately 24-Hour Activity Profile

Clinical pharmacological assessment of quinethazone indicates a duration of diuretic activity of approximately 24 hours [1]. In a cohort of 30 outpatients, quinethazone administration for 2 days induced an average weight loss exceeding 2 pounds [1]. While pharmacokinetic parameters including half-life and clearance are not fully characterized in modern databases [2], the observed 24-hour duration of action positions quinethazone as an intermediate-duration agent within the thiazide-like class.

Duration of action Pharmacokinetics Dosing interval

Quinethazone (CAS 73-49-4): Evidence-Based Research and Industrial Application Scenarios


Diuretic Mechanism Studies Requiring Quinazolinone Scaffold Comparison

Researchers investigating structure-activity relationships of sulfonamide diuretics should procure quinethazone for its distinct quinazolin-4-one scaffold, which lacks the sulfur-1,1-dioxide ring characteristic of benzothiadiazine thiazides [1]. This structural difference enables comparative pharmacology studies examining how scaffold variation affects NCC inhibition potency, carbonic anhydrase isoform selectivity, and off-target effects [1].

Electrolyte Excretion Studies Prioritizing Higher Sodium-Potassium Ratio

Experimental protocols requiring diuresis with minimized potassium wasting should select quinethazone over chlorothiazide, based on direct comparative data showing a higher mean sodium-potassium excretion ratio [2]. This differentiation is particularly relevant in chronic studies where cumulative potassium loss may confound interpretation of cardiovascular or renal endpoints [2].

Hyperuricemia Model Development with Quantified Incidence Data

Quinethazone provides researchers with a well-characterized hyperuricemia induction agent with documented 59% incidence in hypertensive patient cohorts [3]. The availability of probenecid reversal data (95% response rate, 68% normalization) [3] supports its use in protocols evaluating uricosuric interventions or studying drug-induced metabolic complications.

Hypertension and Edema Studies Requiring Once-Daily Dosing Convenience

For research applications in hypertension and fluid retention models where once-daily administration is operationally advantageous, quinethazone's approximately 24-hour duration of action [4] provides a practical alternative to shorter-acting thiazides requiring multiple daily doses, while maintaining natriuretic potency comparable to hydrochlorothiazide [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinethazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.